molecular formula C5H11NO2S B1429327 D-Methionine-d3 (S-methyl-d3) CAS No. 284665-18-5

D-Methionine-d3 (S-methyl-d3)

Cat. No. B1429327
CAS RN: 284665-18-5
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-YLSDRZBNSA-N
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Description

D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an α-amino acid essential for humans and plays a role in angiogenesis . The isotopic enrichment of D-Methionine-d3 (S-methyl-d3) is 98 atom % D .


Synthesis Analysis

D-Methionine-d3 (S-methyl-d3) is produced endogenously from methionine and ATP by the action of the enzyme methionine adenosyltransferase . It is an important orally active methyl group donor .


Molecular Structure Analysis

The molecular formula of D-Methionine-d3 (S-methyl-d3) is CD3SCH2CH2CH(NH2)COOH . Its molecular weight is 152.23 .


Chemical Reactions Analysis

D-Methionine-d3 (S-methyl-d3) is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .


Physical And Chemical Properties Analysis

D-Methionine-d3 (S-methyl-d3) is a solid substance . It has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . Its melting point is 273 °C (dec.) (lit.) .

Scientific Research Applications

Biomolecular NMR Spectroscopy

D-Methionine-d3: is utilized in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy to study protein structures, dynamics, and interactions. The deuterium atoms replace hydrogen, reducing the NMR signal overlap and enhancing the resolution of the spectra .

Clinical Mass Spectrometry

In clinical mass spectrometry, D-Methionine-d3 serves as an internal standard for quantifying methionine levels in biological samples. This is crucial for diagnosing metabolic disorders and monitoring treatment efficacy .

Metabolic Pathway Analysis

Researchers use D-Methionine-d3 to trace and study metabolic pathways involving methionine. The deuterated compound allows for the observation of methionine’s role in metabolism without altering its normal biological processes .

Protein Synthesis Studies

D-Methionine-d3: is instrumental in researching protein synthesis. By incorporating this labeled amino acid into proteins, scientists can track and analyze the synthesis rates and protein turnover .

Metabolomics Research

In metabolomics, D-Methionine-d3 is used to investigate the complete set of metabolites within a biological organism. It helps in understanding the physiological and pathological states by providing a snapshot of the metabolic dynamics .

Proteomics

D-Methionine-d3: aids in proteomics research by allowing for the labeling of peptides and proteins. This facilitates the identification and quantification of proteins in complex mixtures through mass spectrometry-based techniques .

Drug Development

The compound is used in drug development as a tracer to understand drug metabolism and pharmacokinetics. It helps in identifying the metabolic fate of new drugs and optimizing their efficacy and safety profiles .

Cancer Research

In cancer research, D-Methionine-d3 is used to explore the altered methionine metabolism in tumor cells. It provides insights into the metabolic dependencies of cancer cells and potential therapeutic targets .

Safety and Hazards

D-Methionine-d3 (S-methyl-d3) is non-hazardous for transport . It is stable if stored under recommended conditions .

Mechanism of Action

Target of Action

D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an essential α-amino acid for humans . The primary target of D-Methionine-d3 (S-methyl-d3) is methionine adenosyltransferase 2A (MAT2A), an enzyme that catabolizes methionine .

Mode of Action

D-Methionine-d3 (S-methyl-d3) interacts with its target, MAT2A, and is catabolized to yield S-adenosyl-L-methionine (SAM), a universal methyl donor . This interaction results in the availability of SAM, which plays a crucial role in various biological methylation reactions.

Biochemical Pathways

The catabolism of D-Methionine-d3 (S-methyl-d3) by MAT2A affects several biochemical pathways. SAM, the product of this catabolism, is involved in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . These pathways are critical for various cellular functions, including DNA synthesis, cell growth, and antioxidant defense.

Result of Action

The molecular and cellular effects of D-Methionine-d3 (S-methyl-d3) action are primarily related to its role in providing SAM for various biochemical reactions . These reactions contribute to essential cellular functions, including DNA synthesis (through purine and pyrimidine synthesis), cell growth (through polyamine synthesis), and antioxidant defense (through glutathione production).

properties

IUPAC Name

(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-YLSDRZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745710
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Methionine-d3 (S-methyl-d3)

CAS RN

284665-18-5
Record name D-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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